molecular formula C₂₄H₃₆O₄ B1146865 Drospirenone 3,5,5'-Triol CAS No. 1079392-41-8

Drospirenone 3,5,5'-Triol

Cat. No. B1146865
M. Wt: 388.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of Drospirenone involves several key steps, including stereospecific reduction and tandem oxidation/cyclopropanation reactions. A notable procedure for its stereospecific synthesis has been developed, leveraging a novel, mild, and stereospecific tertiary alcohol reduction system using ZnI2/Et3SiH, followed by critical tandem oxidation/cyclopropanation reactions to achieve the desired compound (Deng et al., 2013). Another approach involves using 3β-hydroxyandrost-5-en-17-one as a starting material, leading to drospirenone isomers through an eight-step process, yielding a 2% overall yield and confirming the structure through single crystal XRD analysis (Wan et al., 2013).

Molecular Structure Analysis

The molecular structure of Drospirenone is characterized by three fused six-membered rings and two five-membered rings, none of which are planar. An intra-molecular hydrogen bond observed in its crystalline phase contributes to its structural stability, though the interactions responsible for its packing in the crystal are relatively weak, indicating a complex molecular architecture that supports its biological activity (Parisi et al., 2013).

Chemical Reactions and Properties

Drospirenone's chemical properties, particularly its interaction with mineralocorticoid and progesterone receptors, underlie its antimineralocorticoid and antiandrogenic effects. These interactions are crucial for its use in reducing blood pressure in hypertensive postmenopausal women and its role in hormone therapy (Simoncini et al., 2007).

Physical Properties Analysis

The physical stability of Drospirenone in various formulations, including oil-based microcrystal suspensions, is significant for its pharmacological applications. Its chemical stability in oil-based vehicles and the effect of stabilizing agents on its dispersion and sedimentation rates highlight the challenges and considerations in formulating drospirenone for therapeutic use (Nippe & General, 2011).

Scientific Research Applications

Environmental Impacts and Ecotoxicology

Research has delved into the environmental presence and impact of DRS, particularly its effects on aquatic organisms. Zucchi et al. (2014) investigated the transcriptional and physiological responses of zebrafish exposed to DRS, revealing dose- and treatment-dependent effects on gene expression and potential adverse reproductive effects Zucchi, S., et al. (2014). Similarly, Cappello et al. (2017) examined the metabolic responses in mussels exposed to DRS, using a metabolomics approach to demonstrate DRS-induced metabolic disturbances, suggesting its effectiveness in environmental risk assessment Cappello, T., et al. (2017).

Physiological and Pharmacological Insights

Research on DRS has also provided insights into physiological and pharmacological mechanisms. Caprio et al. (2010) explored the antiadipogenic effects of DRS on adipocyte differentiation, highlighting its potential for addressing metabolic syndrome via selective mineralocorticoid receptor blockade Caprio, M., et al. (2010). Additionally, Blanco et al. (2016) investigated DRS intake in juvenile sea bass, noting alterations in steroid synthesis and expression of key enzymes, indicating the need for further research on reproductive consequences Blanco, M., et al. (2016).

Clinical Applications Beyond Contraception

DRS's unique properties have led to clinical research beyond its use as a contraceptive. Studies have evaluated its application in treating premenstrual dysphoric disorder (PMDD) and acne vulgaris, underscoring its broader therapeutic potential. Koltun et al. (2008) demonstrated the efficacy and safety of DRS in treating moderate acne vulgaris, providing evidence for its utility beyond contraception Koltun, W., et al. (2008).

Safety And Hazards

Drospirenone may cause serious side effects. It has been associated with an increased risk of venous thromboembolism . Other side effects include severe or ongoing nausea, vomiting, diarrhea, high potassium levels, and symptoms of depression . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUYESNBMHRRM-RXQUABEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drospirenone 3,5,5'-Triol

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